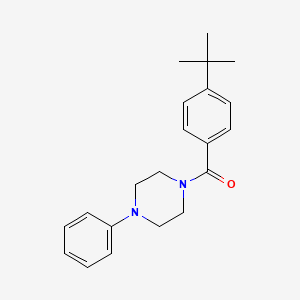

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone

Description

Key Conformational Features:

- Amide Rotamers : Restricted rotation at the N–C bond between the piperazine nitrogen and the carbonyl carbon generates two rotamers (syn and anti), as observed in NMR studies of similar piperazine derivatives.

- Piperazine Ring Inversion : The six-membered piperazine ring adopts chair conformations, with energy barriers for ring inversion calculated to be 55–80 kJ/mol in related compounds.

Spectroscopic Characterization

Infrared (IR) Spectral Analysis of Carbonyl Stretching Vibrations

The carbonyl (C=O) stretching vibration in the ketone group typically appears as a strong absorption band between 1650–1750 cm⁻¹ . While direct IR data for this compound is unavailable in the provided sources, analogous tert-butylphenyl ketones exhibit peaks near 1680 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR analysis reveals distinct features:

Key Observations :

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 322 dominates the mass spectrum, consistent with the molecular formula C₂₁H₂₆N₂O. Fragmentation pathways include:

- Loss of the tert-butyl group : m/z 322 → m/z 238 (C₁₁H₁₅O⁻)

- Cleavage at the piperazine ring : m/z 322 → m/z 161 (C₁₀H₁₃N₂⁺)

X-ray Crystallographic Studies

While no crystal structure data is available for this specific compound, related tert-butylphenyl ketones (e.g., 1,3-bis(4-(tert-butyl)phenyl)propan-2-one) have been characterized via X-ray diffraction. These studies reveal:

- Planar carbonyl geometry : The ketone group adopts a trigonal planar configuration.

- tert-Butyl orientation : The bulky tert-butyl group adopts a staggered conformation to minimize steric hindrance.

Crystallographic data for the target compound would provide critical insights into its packing interactions and intermolecular hydrogen-bonding patterns.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-21(2,3)18-11-9-17(10-12-18)20(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXGWGGNXRADRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium Carbonate-Mediated Alkylation

A prominent method involves the reaction of benzhydryloxypiperidine toluenesulfonate with 4'-tert-butyl-4-chlorobutyrophenone in methyl isobutyl ketone (MIBK) under nitrogen atmosphere. Potassium carbonate (245 mol%) acts as the base, facilitating the nucleophilic displacement of the chloride group at 105–116°C over 2.25 hours. The exothermic gas evolution during reflux necessitates controlled heating. Post-reaction, aqueous workup and ethanol recrystallization yield the product with 55.27% efficiency and 99.27% HPLC purity.

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | Methyl isobutyl ketone (MIBK) |

| Base | Potassium carbonate |

| Temperature | 105–116°C |

| Atmosphere | Nitrogen |

| Yield | 55.27% |

| Purity (HPLC) | 99.27% |

Sodium Bicarbonate-Assisted Coupling

Alternative protocols employ sodium bicarbonate in toluene under reflux conditions. For instance, combining 4-benzhydryloxypiperidine, 4'-tert-butyl-4-chlorobutyrophenone, and sodium bicarbonate in toluene at reflux for 12 hours achieves a 66.43% yield. The absence of inert atmosphere in this method simplifies operational logistics, though it occasionally produces discolored products (beige solids vs. pharmacopeial white standards). Ethanol recrystallization remains critical for purity enhancement.

Friedel-Crafts Acylation and Sequential Functionalization

Aluminum Trichloride-Triflic Acid Catalysis

A three-stage process begins with Friedel-Crafts acylation using aluminum trichloride (AlCl₃) and trifluoromethanesulfonic acid (TfOH) in toluene at 50°C. Benzophenone reacts with 4-hydroxypiperidine in the presence of p-toluenesulfonic acid, followed by alkylation with 4-chloro-1-(4-tert-butylphenyl)-1-butanone under reflux. The final recrystallization in ethanol yields the product with 40% overall efficiency.

Reaction Stages

- Acylation : AlCl₃ (0.017 mol) and TfOH (0.018 mol) in toluene at 50°C for 20 minutes.

- Alkylation : Sodium bicarbonate (0.41 mol) and 4-chloro-1-(4-tert-butylphenyl)-1-butanone (0.157 mol) at reflux for 12 hours.

- Purification : Ethanol recrystallization at -10°C to isolate crystalline product.

Comparative Analysis of Methodologies

Yield and Purity Tradeoffs

- Potassium Carbonate Method : Higher purity (99.27%) but moderate yield (55.27%) due to stringent inert conditions.

- Sodium Bicarbonate Method : Improved yield (66.43%) with marginally lower purity (99.77%), attributed to simpler atmospheric controls.

- Friedel-Crafts Route : Lowest yield (40%) but offers functional group tolerance for structurally diverse analogs.

Solvent and Base Selection

- MIBK vs. Toluene : MIBK’s higher boiling point (116°C) enables reflux without decomposition, whereas toluene’s lower cost favors industrial scalability.

- Base Compatibility : Potassium carbonate’s stronger basicity accelerates reaction kinetics, while sodium bicarbonate minimizes side reactions in sensitive substrates.

Industrial-Scale Considerations

Purification Protocols

Recrystallization from ethanol or acetone-water mixtures remains standard for achieving pharmacopeial-grade material. Oxalate salt formation (e.g., using oxalic acid) followed by neutralization with aqueous ammonia effectively removes colored impurities, enhancing product whiteness.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound is being investigated for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. Its structural similarities to known psychoactive substances suggest it may interact with neurotransmitter systems, notably serotonin and dopamine receptors. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant-like effects , making it a candidate for further research in mood disorder treatments.

Mechanism of Action

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may modulate neurotransmitter activity, potentially influencing mood and anxiety pathways. This modulation could be due to its interaction with specific receptors involved in these conditions.

Organic Synthesis

Synthetic Intermediate

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. The compound's structure allows for various modifications that can lead to the development of novel derivatives with enhanced biological activities.

Synthesis Methods

The synthesis typically employs multi-step organic reactions, often utilizing catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process. Recent advancements include one-pot synthetic methods that enhance yield and reduce reaction times, making it more accessible for laboratory use .

Biological Research

Antimicrobial and Anticancer Properties

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various bacterial strains and cancer cell lines, positioning it as a promising candidate in the search for new therapeutic agents.

Neuropharmacology

Given its structural characteristics, there is a growing interest in studying this compound's effects on the central nervous system. Its potential interactions with neurotransmitter systems could lead to significant insights into treating conditions such as anxiety and depression.

Industrial Applications

Specialty Chemicals Production

In addition to its applications in research, 4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone is utilized in the production of specialty chemicals. Its unique properties make it valuable for developing materials with specific functionalities, thereby expanding its utility beyond pharmaceuticals.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuropharmacological Effects | Demonstrated anxiolytic properties in animal models | Potential use as an antidepressant |

| Antimicrobial Activity | Effective against specific bacterial strains | Development of new antimicrobial agents |

| Synthesis Optimization | Improved yields using one-pot methods | Enhanced accessibility for further research |

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structural analogs of 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone are distinguished by variations in substituents on the phenyl or piperazine rings. These modifications significantly impact physicochemical properties and biological activity.

Table 1: Key Analogs and Substituent Effects

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The tert-butyl group in the parent compound confers higher logP (~3.2) compared to analogs with polar substituents (e.g., 2-methoxyphenyl derivative, logP ~2.8) .

- Solubility : Analogs with methoxy or hydroxyl groups (e.g., tert-butyl 4-(4-hydroxymethylphenyl)piperazine-1-carboxylate ) exhibit improved aqueous solubility but require prodrug strategies for bioavailability.

- Metabolic Stability : Fluorine or chlorine substituents slow oxidative metabolism, whereas methoxy groups increase susceptibility to demethylation .

Biological Activity

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone, also known as TBP-PPK, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a ketone functional group linked to an aromatic ring with a tert-butyl substituent and a piperazinyl ring substituted with a phenyl group. Its chemical structure can be represented as follows:

Neuropharmacological Effects

Research indicates that TBP-PPK exhibits significant neuropharmacological activity. It has been studied for its affinity towards dopamine receptors, particularly the D4 receptor, which is implicated in various central nervous system (CNS) disorders such as schizophrenia and depression. In animal models, TBP-PPK demonstrated the ability to inhibit psychotic behaviors induced by apomorphine, showcasing its potential as a therapeutic agent for CNS disorders .

Table 1: Summary of Neuropharmacological Effects

Cytotoxicity and Cellular Responses

In vitro studies have demonstrated that TBP-PPK can induce cytotoxic effects on certain cell lines. For instance, exposure to the compound resulted in reduced viability of immortalized melanocyte cell lines at concentrations as low as 250 μM. The compound was found to enhance the expression of heat shock proteins (HSP70), which are associated with cellular stress responses .

Table 2: Cytotoxic Effects on Cell Lines

The pharmacological effects of TBP-PPK are attributed to its interaction with neurotransmitter receptors and modulation of intracellular signaling pathways. The compound's structural features allow it to act as a selective antagonist for dopamine receptors, particularly influencing dopaminergic signaling pathways involved in mood regulation and psychotic symptoms.

Additionally, the compound's ability to induce oxidative stress through the generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects and influence cellular signaling related to apoptosis and survival .

Case Studies

- Dopamine D4 Receptor Study : A study explored the efficacy of TBP-PPK in reducing psychotic symptoms in rodent models. Results indicated significant behavioral improvements compared to controls receiving standard treatments .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of TBP-PPK on melanoma cells revealed that increased concentrations led to heightened apoptosis markers, suggesting its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core. A common approach includes:

Piperazine Functionalization : Reacting tert-butyl-substituted phenyl ketones with 4-phenylpiperazine derivatives under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) .

Coupling Reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tert-butylphenyl moiety to the piperazine ring .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural and electronic configuration of this compound characterized?

- Analytical Techniques :

- X-ray Crystallography : Resolves tert-butyl and phenyl spatial arrangements; reveals piperazine chair conformation .

- FT-IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1680–1720 cm) and aromatic C-H bending peaks .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO distributions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Experimental Design :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling efficiency; optimize ligand ratios (e.g., XPhos) to reduce steric hindrance .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to accelerate reaction kinetics and improve regioselectivity .

- Data Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, reagent stoichiometry) influencing yield .

Q. How to resolve contradictions in reported biological activity (e.g., receptor binding vs. cytotoxicity)?

- Contradiction Analysis :

Structural Variants : Compare tert-butyl (lipophilic) vs. benzyl (electron-withdrawing) substituents; assess impact on membrane permeability using logP calculations .

Assay Conditions : Replicate studies under standardized protocols (e.g., ATP-based viability assays vs. flow cytometry) to isolate confounding variables .

Target Profiling : Use SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies for dopamine D/5-HT receptors .

Q. What experimental strategies are recommended for in vivo pharmacokinetic studies?

- Methodological Framework :

- Formulation : Prepare PEGylated nanoparticles to enhance bioavailability due to the compound’s low aqueous solubility (logS ≈ -4.2) .

- Dosing Regimens : Administer intraperitoneally (10–20 mg/kg) in rodent models; collect plasma samples at 0.5, 2, 6, and 24 h post-dose for LC-MS/MS analysis .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the tert-butyl group) .

Q. How to address challenges in molecular docking studies with this compound?

- Computational Strategies :

- Docking Protocols : Perform flexible docking (AutoDock Vina) with receptor grids adjusted for piperazine’s conformational flexibility .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability; analyze RMSD and hydrogen-bond occupancy .

- Free Energy Calculations : Use MM-PBSA to quantify contributions of hydrophobic (tert-butyl) and π-π (phenyl) interactions to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.